REACTION_SMILES
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[C:23](=[O:24])([O-:25])[OH:26].[CH2:28]([Cl:29])[Cl:30].[CH3:1][C:2](=[O:3])[OH:4].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[Fe:37].[N+:5]([O-:6])(=[O:7])[c:8]1[cH:9][cH:10][c:11]2[c:12]([c:13]([CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21])[n:14][s:15]2)[cH:22]1.[Na+:27]>>[NH2:5][c:8]1[cH:9][cH:10][c:11]2[c:12]([c:13]([CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21])[n:14][s:15]2)[cH:22]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Cc1nsc2ccc([N+](=O)[O-])cc12
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)Cc1nsc2ccc(N)cc12
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |